Glyceollin

Description

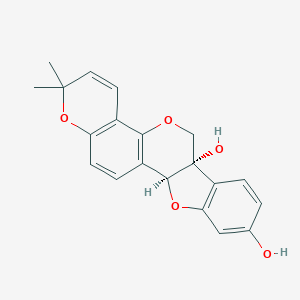

Structure

3D Structure

Properties

CAS No. |

57103-57-8 |

|---|---|

Molecular Formula |

C20H18O5 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

(2S,10S)-17,17-dimethyl-3,12,18-trioxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-1(13),4(9),5,7,14(19),15,20-heptaene-6,10-diol |

InChI |

InChI=1S/C20H18O5/c1-19(2)8-7-12-15(25-19)6-4-13-17(12)23-10-20(22)14-5-3-11(21)9-16(14)24-18(13)20/h3-9,18,21-22H,10H2,1-2H3/t18-,20+/m0/s1 |

InChI Key |

YIFYYPKWOQSCRI-AZUAARDMSA-N |

SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OCC4(C3OC5=C4C=CC(=C5)O)O)C |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC[C@@]4([C@H]3OC5=C4C=CC(=C5)O)O)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OCC4(C3OC5=C4C=CC(=C5)O)O)C |

Other CAS No. |

66241-09-6 57103-57-8 |

Pictograms |

Environmental Hazard |

Synonyms |

glyceollin glyceollin I |

Origin of Product |

United States |

Glyceollin Biosynthesis and Molecular Regulation

Elucidation of the Glyceollin Biosynthetic Pathway

The biosynthetic pathway leading to the formation of glyceollins has been a subject of extensive research, with significant progress made in identifying the key enzymatic transformations and intermediates involved nih.govbiorxiv.orgnih.govbiorxiv.orgbiorxiv.org. The pathway is induced under specific environmental triggers, such as infection by pathogens like Phytophthora sojae or exposure to elicitors apsnet.orgresearchgate.netwvu.edumdpi.combiorxiv.orgnih.gov.

Precursor Pathways and Metabolic Flux

The synthesis of glyceollins is integrated within the broader plant metabolic network, drawing precursors from primary metabolism and channeling them through specialized pathways nih.govresearchgate.netmdpi.commdpi.comnih.govannualreviews.org.

The biosynthesis of glyceollins originates from the phenylpropanoid pathway, a central route in plants responsible for the production of a wide array of secondary metabolites wikipedia.orgapsnet.orgresearchgate.netnih.govresearchgate.netmdpi.commdpi.comnih.govannualreviews.org. The initial precursor is the amino acid L-phenylalanine nih.govresearchgate.netresearchgate.netmdpi.combiorxiv.org. Key enzymes in the early steps of the phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate CoA ligase (4CL), are involved in converting phenylalanine into activated hydroxycinnamic acid derivatives mdpi.comnih.govnih.gov. These early enzymatic steps can act as regulatory control points, influencing the metabolic flux towards downstream pathways nih.gov.

The phenylpropanoid pathway branches to produce diverse specialized metabolites, including flavonoids and isoflavonoids researchgate.netmdpi.combiorxiv.org. This compound synthesis specifically diverges into the isoflavonoid (B1168493) branch, which is particularly prominent in leguminous plants like soybean nih.govnih.govresearchgate.netmdpi.combiorxiv.orgcore.ac.uk. A key enzyme at this divergence point is chalcone (B49325) synthase (CHS), which catalyzes the condensation of malonyl-CoA with p-coumaroyl-CoA to form chalcones mdpi.combiorxiv.org. Chalcone isomerase (CHI) then converts chalcones to flavanones mdpi.comcore.ac.uk. Isoflavone (B191592) synthase (IFS), a cytochrome P450 enzyme, is crucial for catalyzing the aryl migration that distinguishes isoflavonoids from other flavonoids, converting flavanones like liquiritigenin (B1674857) and naringenin (B18129) into the corresponding isoflavones daidzein (B1669772) and genistein, respectively nih.govmdpi.commdpi.combiorxiv.orgcore.ac.uknih.gov. Daidzein serves as the specific precursor for this compound biosynthesis wikipedia.orgnih.govnih.govresearchgate.netresearchgate.netmdpi.com.

Key Enzymatic Transformations and Intermediates

Following the formation of daidzein, a series of enzymatic reactions transform this isoflavone into the various this compound isomers nih.govresearchgate.netresearchgate.netbiorxiv.org.

Daidzein undergoes several modifications to yield glycinol, a key intermediate in the this compound pathway wikipedia.orgoup.comresearchgate.netresearchgate.netbiorxiv.org. The conversion of daidzein to glycinol involves several enzymatic steps. Initially, daidzein is transformed into 2'-hydroxydaidzein (B191490) by isoflavone 2'-hydroxylase (I2'H), an enzyme belonging to the cytochrome P450 family (CYP81E) nih.govresearchgate.netbiorxiv.org. Subsequent reduction steps, mediated by enzymes like isoflavone reductase (IFR) and an uncharacterized reductase, lead to the formation of 7,2',4'-trihydroxyisoflavanol (THI) biorxiv.org. THI is then converted to 3,9-dihydroxypterocarpan (B190946) by pterocarpan (B192222) synthase (PTS) biorxiv.orgnih.gov. Finally, 3,9-dihydroxypterocarpan is modified to glycinol by the action of CYP93A1 researchgate.netbiorxiv.org.

Glycinol serves as the substrate for prenylation, a critical step that introduces a dimethylallyl group and leads to the structural diversity of this compound isomers nih.govresearchgate.netresearchgate.netbiorxiv.orgbiorxiv.orgoup.com. This prenylation is catalyzed by regiospecific prenyltransferases (PTs) nih.govoup.com. Two key prenyltransferases have been identified: Glycinol 4-dimethylallyltransferase (G4DT) and Glycinol 2-dimethylallyltransferase (G2DT) nih.govresearchgate.netbiorxiv.orgnih.govoup.comuniprot.org. G4DT catalyzes the addition of a dimethylallyl group at the C-4 position of glycinol, producing 4-glyceollidin nih.govresearchgate.netbiorxiv.orgbiorxiv.orgoup.comuniprot.org. G2DT, on the other hand, catalyzes prenylation at the C-2 position, leading to the formation of glyceocarpin (B1246693) nih.govresearchgate.netbiorxiv.orgbiorxiv.orgoup.com. These prenylated intermediates, 4-glyceollidin and glyceocarpin, are precursors to the different this compound isomers (this compound I, II, and III) nih.govnih.govbiorxiv.orgbiorxiv.orgoup.com.

The final steps in this compound biosynthesis involve the oxidative cyclization of the prenyl unit, catalyzed by cytochrome P450 enzymes, to form the characteristic cyclic ether rings of the this compound isomers biorxiv.orgbiorxiv.orgbiorxiv.orgwikipedia.orgjst.go.jp. Studies using soybean cell culture microsomes suggested the involvement of cytochrome P450 enzymes in converting 4-glyceollidin and glyceocarpin into glyceollins I, II, and III biorxiv.orgbiorxiv.org. More recent research has identified specific cytochrome P450 enzymes responsible for these cyclization steps. CYP71D8 has been identified as a this compound I synthase, catalyzing the conversion of 4-dimethylallylglycinol (B1251056) to this compound I jst.go.jp. CYP82A2 has been identified as a this compound III synthase, yielding this compound III from 2-dimethylallylglycinol jst.go.jp. The enzymes responsible for the formation of this compound II are also cytochrome P450 enzymes biorxiv.orgbiorxiv.orgbiorxiv.orgwikipedia.org.

The following table summarizes some of the key enzymatic transformations and the enzymes involved in the this compound biosynthetic pathway:

Table 1: Key Enzymatic Transformations in this compound Biosynthesis

Molecular regulation of this compound biosynthesis involves the coordinated expression of the genes encoding these biosynthetic enzymes wvu.edumdpi.comresearchgate.netfrontiersin.orgnih.gov. Transcription factors such as GmNAC42-1 and GmMYB29A2 have been identified as key regulators that influence the expression of this compound biosynthetic genes in response to elicitors wvu.edumdpi.comresearchgate.netresearchgate.netfrontiersin.orgnih.gov.

Compound Names and PubChem CIDs:

Table 2: Compound Names and PubChem CIDs

Prenylation Steps and Isomer Differentiation

Glycinol Dimethylallyltransferases (e.g., G2DT, G4DT)

Glycinol dimethylallyltransferases are key enzymes responsible for attaching a dimethylallyl pyrophosphate (DMAPP) moiety to specific positions on the glycinol molecule researchgate.netoup.com. Two such enzymes, G4DT (glycinol 4-dimethylallyltransferase) and G2DT (glycinol 2-dimethylallyltransferase), have been identified and characterized in soybean researchgate.netoup.com.

G4DT catalyzes the prenylation of glycinol at the C-4 position, yielding 4-dimethylallylglycinol (also referred to as 4-glyceollidin), which is a direct precursor for this compound I biosynthesis researchgate.netoup.commdpi.com. G2DT, on the other hand, is responsible for the prenylation of glycinol at the C-2 position, leading to the formation of 2-dimethylallylglycinol (glyceocarpin), a precursor for glyceollins II and III researchgate.netoup.combiorxiv.org. These enzymes exhibit stringent regiospecificity in their prenylation reactions researchgate.netoup.com.

Final Cyclization by Cytochrome P450 Enzymes (e.g., this compound Synthase)

The final steps in this compound biosynthesis involve the oxidative cyclization of the prenylated glycinol intermediates to form the characteristic ring structures of the this compound isomers biorxiv.orgjst.go.jpbiorxiv.org. This cyclization is catalyzed by cytochrome P450 monooxygenase enzymes, often referred to collectively as this compound synthases (GS) researchgate.netbiorxiv.orgjst.go.jpbiorxiv.orgresearchgate.net.

While the involvement of cytochrome P450 enzymes in this final cyclization step has long been inferred, the specific enzymes responsible remained elusive for some time researchgate.netbiorxiv.orgbiorxiv.org. Recent studies have identified specific cytochrome P450 enzymes that function as this compound synthases. For instance, CYP71D8 has been identified as a this compound I synthase, catalyzing the conversion of 4-dimethylallylglycinol to this compound I jst.go.jp. Similarly, CYP82A2 has been shown to function as a this compound III synthase, converting 2-dimethylallylglycinol to this compound III jst.go.jp. More recently, additional this compound synthases, GmGS11A, GmGS11B, and GmGS13A, have been identified, with GmGS11A and GmGS11B converting glyceollidin to this compound I, and GmGS13A converting glyceocarpin to this compound III biorxiv.org. These findings indicate that distinct P450 enzymes are responsible for the formation of different this compound isomers jst.go.jp.

Identification and Characterization of Biosynthetic Genes

Significant progress has been made in identifying and characterizing the genes encoding the enzymes involved in this compound biosynthesis mdpi.comresearchgate.netwvu.edu. Transcriptomic approaches, particularly RNA-Seq, have been instrumental in identifying candidate genes that are co-expressed with known this compound biosynthetic genes in response to elicitation wvu.eduresearchgate.netnih.gov.

Studies have focused on identifying genes encoding enzymes throughout the pathway, from the early steps involving enzymes like chalcone synthase (CHS) and isoflavone synthase (IFS) to the later prenylation and cyclization steps catalyzed by dimethylallyltransferases and cytochrome P450s mdpi.commdpi.comwvu.edu. The genes encoding G4DT and IFS2, for example, have been identified as essential this compound biosynthesis genes wvu.edumdpi.comnih.gov. The identification of genes encoding specific this compound synthases, such as CYP71D8, CYP82A2, GmGS11A, GmGS11B, and GmGS13A, has further advanced the understanding of the genetic basis of this compound production jst.go.jpbiorxiv.org. Functional characterization of these genes through techniques like RNA interference (RNAi) silencing and overexpression in soybean hairy roots has confirmed their roles in this compound accumulation mdpi.comwvu.eduresearchgate.netnih.govoup.com.

Transcriptional and Post-Transcriptional Regulation of this compound Accumulation

The accumulation of glyceollins is tightly regulated at both the transcriptional and post-transcriptional levels in response to stress signals mdpi.comwvu.edu. This regulation involves a complex network of transcription factors that control the expression of the genes encoding the biosynthetic enzymes mdpi.comwvu.edumdpi.comoup.com.

Role of Transcription Factors in this compound Biosynthesis

Transcription factors play a critical role in modulating the expression of genes involved in secondary metabolism, including the biosynthesis of phytoalexins like glyceollins mdpi.comwvu.eduoup.comresearchgate.net. Several transcription factor families have been implicated in the regulation of this compound biosynthesis in soybean.

MYB Family Regulation (e.g., GmMYB29A2)

MYB transcription factors are a large family of regulatory proteins involved in various plant processes, including the regulation of secondary metabolism frontiersin.org. In the context of this compound biosynthesis, the R2R3-type MYB transcription factor GmMYB29A2 has been identified as an essential positive regulator mdpi.comwvu.eduoup.comresearchgate.net.

Research has shown that GmMYB29A2 is upregulated during the peak times of this compound biosynthesis in response to elicitation wvu.eduoup.com. Overexpression of GmMYB29A2 in soybean hairy roots leads to increased expression of this compound biosynthesis genes and enhanced this compound accumulation wvu.eduoup.com. Conversely, silencing GmMYB29A2 results in decreased expression of these genes and reduced this compound levels wvu.eduoup.com. GmMYB29A2 has been shown to directly bind to the promoters of this compound biosynthesis genes, including G4DT and IFS2, indicating a direct role in their transcriptional activation wvu.edumdpi.comoup.com. GmMYB29A2 also appears to regulate the expression of other transcription factors involved in the this compound gene regulatory network, such as GmNAC42-1 oup.com.

WRKY Family Regulation (e.g., GmWRKY72)

WRKY transcription factors constitute another prominent family of regulatory proteins in plants, known for their involvement in stress responses and defense mechanisms mdpi.comresearchgate.netresearchgate.net. GmWRKY72, a member of the WRKY family in soybean, has been characterized as a negative regulator of this compound biosynthesis mdpi.comresearchgate.netnih.gov.

Studies involving overexpression and RNA interference silencing of GmWRKY72 in soybean hairy roots have demonstrated its repressive effect on this compound accumulation mdpi.comresearchgate.netnih.gov. Overexpression of GmWRKY72 leads to decreased expression of this compound biosynthetic genes and reduced metabolite levels, while silencing GmWRKY72 results in increased expression and accumulation mdpi.comresearchgate.netnih.gov. GmWRKY72 localizes primarily to the nucleus and can directly interact with the promoters of several this compound biosynthetic genes mdpi.comresearchgate.netnih.gov. Furthermore, GmWRKY72 has been shown to interact with other transcription factors involved in this compound regulation, such as GmNAC42-1 and GmMYB29A1, suggesting a complex interplay among different regulatory proteins in controlling this compound biosynthesis mdpi.comresearchgate.netnih.gov.

Table: Key Enzymes and Transcription Factors in this compound Biosynthesis

| Category | Example Enzyme/Factor | Role in this compound Biosynthesis |

| Dimethylallyltransferase | G4DT | Catalyzes prenylation of glycinol at C-4. researchgate.netoup.commdpi.com |

| Dimethylallyltransferase | G2DT | Catalyzes prenylation of glycinol at C-2. researchgate.netoup.combiorxiv.org |

| Cytochrome P450 | CYP71D8 (this compound I Synthase) | Catalyzes cyclization of 4-dimethylallylglycinol to this compound I. jst.go.jp |

| Cytochrome P450 | CYP82A2 (this compound III Synthase) | Catalyzes cyclization of 2-dimethylallylglycinol to this compound III. jst.go.jp |

| Cytochrome P450 | GmGS11A, GmGS11B (this compound I Synthases) | Catalyze conversion of glyceollidin to this compound I. biorxiv.org |

| Cytochrome P450 | GmGS13A (this compound III Synthase) | Catalyzes conversion of glyceocarpin to this compound III. biorxiv.org |

| MYB Transcription Factor | GmMYB29A2 | Positive regulator, activates expression of biosynthetic genes. mdpi.comwvu.eduoup.com |

| WRKY Transcription Factor | GmWRKY72 | Negative regulator, represses expression of biosynthetic genes. mdpi.comresearchgate.netnih.gov |

NAC Family Regulation (e.g., GmNAC42-1)

Transcription factors (TFs) play a pivotal role in controlling the expression of genes involved in this compound biosynthesis. The NAC (NAM/ATAF1/CUC2) family of transcription factors is known to be involved in various plant processes, including stress responses. encyclopedia.pub GmNAC42-1, a NAC family transcription factor in soybean, has been identified as a key positive regulator of this compound biosynthesis. frontiersin.orgwvu.eduencyclopedia.pubnih.gov

Research has shown that GmNAC42-1 is upregulated in response to this compound elicitors, such as acidity stress and wall glucan elicitor (WGE) from Phytophthora sojae. nih.govmdpi.comnih.gov Overexpression of GmNAC42-1 in soybean hairy roots significantly increases the production of glyceollins, with one study observing a more than tenfold increase in this compound yield when elicited. frontiersin.orgnih.govencyclopedia.pub Conversely, silencing GmNAC42-1 leads to decreased levels of this compound metabolites and reduced expression of biosynthesis genes like glycinol 4-dimethylallyl transferase (G4DT) and isoflavone synthase 2 (IFS2). wvu.edu GmNAC42-1 has been shown to directly bind to the promoters of certain this compound biosynthesis genes, although it does not regulate all of them, suggesting the involvement of other transcription factors in the complete regulatory network. frontiersin.orgnih.govmdpi.com GmNAC42-1 is the soybean homolog of the Arabidopsis ANAC042, which regulates camalexin (B168466) biosynthesis, highlighting a conserved role for this TF family in phytoalexin production across different plant species. nih.govpreprints.org

Epigenetic and Post-Translational Modulations

While the focus has largely been on transcriptional regulation, epigenetic modifications and post-translational modifications (PTMs) are also likely to play a role in fine-tuning this compound biosynthesis. Epigenetic mechanisms, such as DNA methylation and histone modifications, can influence gene expression without altering the underlying DNA sequence. researchgate.netresearchgate.net Studies on other plant secondary metabolites and defense responses suggest that epigenetic reprogramming can contribute to the inducible nature of these pathways. researchgate.netnih.gov Although direct evidence specifically detailing the epigenetic regulation of this compound biosynthesis genes is still emerging, the complex interplay of genes and pathways involved in this compound elicitation suggests that epigenetic factors may contribute to this regulation. nih.govresearchgate.net

Post-translational modifications are chemical modifications that occur after a protein has been synthesized, altering its activity, stability, localization, or interactions. abcam.comthermofisher.com Common PTMs include phosphorylation, glycosylation, acetylation, and ubiquitination. abcam.comthermofisher.com Enzymes involved in the this compound biosynthetic pathway, as well as the transcription factors regulating them, could be subject to PTMs. These modifications could affect enzyme activity, protein-protein interactions, or the ability of transcription factors to bind DNA, thereby modulating the rate and efficiency of this compound production. While research specifically on PTMs of this compound biosynthesis enzymes or regulators is limited, studies on other plant proteins involved in defense responses and secondary metabolism indicate that PTMs are crucial regulatory elements. researchgate.netnih.gov

Elicitation Mechanisms of this compound Production

This compound production is primarily an inducible defense response, triggered by various external stimuli, categorized as biotic and abiotic elicitors. frontiersin.orgresearchgate.netcambridge.org These elicitors signal the plant to activate the this compound biosynthetic pathway.

Biotic Elicitors and Pathogen-Derived Signals

Biotic elicitors are molecules or signals derived from living organisms, particularly pathogens, that trigger defense responses in plants. phcogrev.com

Fungal Cell Wall Glucans (e.g., Phytophthora sojae WGE)

Fungal cell wall components, particularly glucans, are well-known potent biotic elicitors of this compound synthesis in soybean. mdpi.commpg.denih.govoup.com The wall glucan elicitor (WGE) isolated from the mycelial walls of Phytophthora sojae, an oomycete pathogen of soybean, is a classic example. mdpi.commpg.deoup.comoup.com These glucans are recognized by specific binding sites, likely receptors, on the soybean cell surface, initiating a signaling cascade that leads to the activation of this compound biosynthesis genes. cambridge.orgmpg.de Treatment of soybean tissues with P. sojae WGE leads to a significant accumulation of glyceollins. mdpi.comapsnet.org Studies have shown that WGE causes a major increase in the transcripts of phytoalexin biosynthesis genes. mdpi.com

Bacterial Elicitors (e.g., Rhizobium japonicum)

Certain bacteria can also act as elicitors of this compound production. Bradyrhizobium japonicum, a symbiotic nitrogen-fixing bacterium that forms nodules on soybean roots, has been shown to synthesize cyclic β-1,6-1,3-glucans that can elicit isoflavonoid production, including glyceollins, in soybean. researchgate.netcambridge.orgnih.gov While fungal glucans are potent elicitors at lower concentrations, the cyclic β-glucans from B. japonicum elicit this compound production at higher concentrations. mpg.denih.gov Interestingly, the cyclic β-glucans from B. japonicum can also suppress the this compound synthesis induced by fungal β-glucans, suggesting a complex interaction between the symbiotic bacteria and the plant's defense response. mpg.denih.gov Crude cell extracts from different Rhizobium species, including Bradyrhizobium japonicum, have been found to induce varying amounts of this compound I in soybean root exudates. researchgate.net

Abiotic Elicitors and Environmental Stressors

This compound synthesis can also be induced by various abiotic factors and environmental stressors. frontiersin.orgresearchgate.netcambridge.org These non-biological elicitors can include physical factors and chemical treatments. Examples of abiotic elicitors that induce this compound synthesis include wounding, UV irradiation, freezing, methyl jasmonate, and metal ions such as silver nitrate (B79036) (AgNO₃). researchgate.netcambridge.orgwvu.educhiro.org

Acidity stress has been identified as a potent abiotic elicitor of this compound biosynthesis in soybean roots, leading to exceptionally high yields of this compound I. frontiersin.orgwvu.edunih.gov This acidic medium can act as a systemic elicitor when applied to soybean roots, inducing this compound accumulation in other plant organs as well. nih.gov Unlike biotic elicitors which primarily induce the expression of biosynthesis genes, some abiotic elicitors like silver nitrate may act by inhibiting the degradation of glyceollins or enhancing the hydrolysis of isoflavone conjugates, providing precursors for this compound synthesis. cambridge.orgmdpi.com Combining biotic and abiotic elicitors, such as WGE and silver nitrate, has been shown to have an additive effect on this compound elicitation, suggesting they operate through largely distinct mechanisms. wvu.edumdpi.com

Chemical Agents (e.g., Silver Nitrate)

Certain chemical agents are effective inducers of this compound biosynthesis. Silver nitrate (AgNO₃) is a well-documented chemical elicitor. semanticscholar.orgmdpi.comresearchgate.netmdpi.comcambridge.org Studies have shown that AgNO₃ can stimulate the accumulation of glyceollins in soybean tissues, such as imbibing seeds. mdpi.com The mechanism by which AgNO₃ elicits this compound production appears to be distinct from that of some biotic elicitors. semanticscholar.orgmdpi.comresearchgate.net While some elicitors upregulate the genes involved in the isoflavonoid and this compound pathways, AgNO₃ has been shown to increase the hydrolysis of 6″-O-malonyldaidzein to form daidzein, a direct precursor in the this compound pathway. semanticscholar.orgmdpi.comresearchgate.net Additionally, AgNO₃ treatment has been reported to reduce the degradation of glyceollins, further contributing to their accumulation. mdpi.comresearchgate.netmdpi.comjordan.im

Research has demonstrated that combining chemical elicitors like AgNO₃ with biotic elicitors, such as the wall glucan elicitor (WGE) from Phytophthora sojae, can have an additive effect on this compound production. wvu.edusemanticscholar.orgmdpi.comresearchgate.net This additive effect is attributed to their largely distinct mechanisms of action. mdpi.comresearchgate.net For instance, a combination of AgNO₃ and WGE in soybean seeds resulted in significantly higher this compound I concentrations compared to treatment with either elicitor alone. mdpi.com

| Elicitor Combination | Mean this compound I Concentration (µg/g tissue) |

|---|---|

| 5 mM AgNO₃ | 202.5 mdpi.com |

| 20 mg/mL WGE | 449.8 mdpi.com |

| 5 mM AgNO₃ + 20 mg/mL WGE | 635.8 mdpi.com |

Physical Injury and Environmental Conditions (e.g., Acidity, UV Radiation)

Besides chemical agents, physical injury and various environmental conditions can also induce this compound biosynthesis. researchgate.netsdstate.edu These abiotic stresses signal the plant to activate its defense mechanisms.

Physical injury, such as wounding, has been shown to elicit this compound accumulation in soybean hypocotyls. researchgate.netsdstate.eduapsnet.org

Environmental conditions like acidity stress have been identified as effective elicitors. frontiersin.orgtandfonline.comresearchgate.netresearchgate.net Studies have shown that growing soybean roots in an acidic medium (e.g., pH 3.0) can lead to high levels of this compound accumulation. tandfonline.comwvu.eduresearchgate.netresearchgate.net Acidity stress has been reported to exert prolonged inductive effects on this compound biosynthesis and can act as a systemic elicitor when applied to roots. tandfonline.comresearchgate.net

UV radiation is another abiotic factor known to induce this compound production in soybeans. researchgate.netsdstate.educambridge.orgsdstate.eduresearchgate.net Exposure to UV light alone can elicit some this compound production, and the capacity for this response can vary among different soybean varieties. sdstate.edusdstate.edu Combining UV light treatment with fungal elicitors, such as Aspergillus sojae spores, has been shown to result in higher this compound titers compared to fungal treatment alone. sdstate.edu

Other abiotic elicitors reported to induce glyceollins include freezing and metal ions like Fe, Cu, Hg, and AlCl₃. researchgate.netsdstate.educambridge.org

Molecular Crosstalk Between Elicitor Pathways

The plant defense system involves complex signaling networks, and the induction of this compound biosynthesis is influenced by molecular crosstalk between different elicitor pathways. While distinct elicitors may initiate different primary signaling events, these pathways can converge or interact, leading to a coordinated defense response, including phytoalexin production. semanticscholar.orguni-muenchen.de

For instance, the additive effect observed when combining biotic (WGE) and chemical (AgNO₃) elicitors suggests that they activate largely separate mechanisms that converge to enhance this compound accumulation. mdpi.comresearchgate.net WGE primarily upregulates the transcription of this compound biosynthesis genes, while AgNO₃ influences the availability of precursors through hydrolysis and inhibits this compound degradation. semanticscholar.orgmdpi.comresearchgate.net

Research into other plant species suggests that defense responses involve crosstalk between signaling cascades, including those mediated by salicylic (B10762653) acid (SA) and abscisic acid (ABA), and jasmonates (JA). semanticscholar.orguni-muenchen.de While a direct link between these specific pathways and this compound biosynthesis crosstalk was not explicitly detailed in the search results beyond the general concept of elicitor interactions and distinct mechanisms semanticscholar.orgmdpi.comresearchgate.net, the principle of interconnected signaling is fundamental to plant defense. The ability of microorganisms to detoxify phytoalexins is also a component of the crosstalk between plants and pathogens. semanticscholar.org

Transcription factors play a crucial role in integrating signals from different elicitor pathways. frontiersin.orgnih.govmdpi.comwvu.edufrontiersin.org For example, GmNAC42-1 and GmMYB29A2 are transcription factors identified as positive regulators of this compound biosynthesis in soybean, responding to both abiotic and biotic stress signals. frontiersin.orgnih.govmdpi.comwvu.edufrontiersin.org Their involvement suggests a point of convergence for different elicitor-induced signaling cascades.

Varietal and Tissue-Specific Elicitation Responses

The capacity to produce glyceollins and the magnitude of the response to elicitation can vary depending on the soybean variety and the specific plant tissue. sdstate.edumdpi.comapsnet.orgresearchgate.netsdstate.edu

Different soybean cultivars exhibit differential abilities to synthesize glyceollins when exposed to the same elicitor. researchgate.netsdstate.edu This suggests a genetic basis for the variation in elicitation response. frontiersin.orgfrontiersin.orgresearchgate.net Studies comparing various soybean varieties have shown that this compound accumulation levels differ significantly depending on the cultivar and the fungal elicitor used. researchgate.netsdstate.edu Interestingly, the initial concentration of isoflavones, such as daidzein, in a variety does not necessarily correlate with its ability to accumulate glyceollins upon elicitation. researchgate.netresearchgate.net This highlights the importance of the genotype and the efficiency of the this compound biosynthetic pathway itself. researchgate.net

Tissue-specific differences in this compound elicitation have also been observed. Different organs of the soybean plant can show varying levels of this compound accumulation in response to the same elicitor. tandfonline.commdpi.comapsnet.org For instance, imbibing seeds have been found to produce high total amounts of this compound I, while roots may exhibit high purity of this compound I but lower total amounts under certain elicitation parameters. mdpi.com Acidity stress applied to roots has been shown to preferentially elicit specific glyceollins in different organs, with exceptionally high yields of this compound I in the root tissues. tandfonline.com Wounded hypocotyls can rapidly synthesize and accumulate glyceollins, but the amount may not be influenced by specific resistance alleles or tolerance levels in some cases. apsnet.org The root response to inoculation can be significantly less than that of the hypocotyl on a weight basis. apsnet.org

The differential accumulation of glyceollins across varieties and tissues in response to various elicitors is likely influenced by factors such as the presence and sensitivity of elicitor receptors, the efficiency of stress signaling pathways, the duration and intensity of exposure, and the stability of glyceollins within the tissue. researchgate.net

| Soybean Tissue | This compound I Purity (% of total glyceollins) | Total this compound Amount (under tested parameters) |

|---|---|---|

| Roots | 85.9% mdpi.com | Lowest mdpi.com |

| Imbibing Seeds | 68.5% mdpi.com | Greatest mdpi.com |

Glyceollin in Plant Defense Ecology

Phytoalexin Functionality in Plant Immunity

As phytoalexins, glyceollins are antimicrobial compounds that are synthesized de novo by plants after exposure to pathogens or elicitors researchgate.netillinois.edumdpi.com. Their accumulation is a key component of the plant's innate immune response, aiming to prevent or limit the spread of infection illinois.edumdpi.com. The biosynthesis of glyceollins involves enzymes from the phenylpropanoid and isoflavonoid (B1168493) pathways researchgate.net. Studies using transgenic soybean plants with suppressed isoflavone (B191592) synthesis have demonstrated that reduced glyceollin production leads to increased susceptibility to pathogens, highlighting their importance in innate defense illinois.eduresearchgate.netnih.gov.

Antifungal and Antimicrobial Activities in Planta

Glyceollins exhibit broad-spectrum antimicrobial activity, inhibiting the growth of various fungi and bacteria that can infect soybean plants wikipedia.orgresearchgate.netresearchgate.netnih.govontosight.ainih.govresearchgate.netresearchgate.net. This activity is a primary mechanism by which glyceollins contribute to plant resistance illinois.eduresearchgate.net.

Efficacy Against Fungal Pathogens (e.g., Phytophthora sojae, Phakopsora pachyrhizi, Sclerotinia sclerotiorum)

Glyceollins have demonstrated significant antifungal effects against several important soybean fungal pathogens. Research has shown that glyceollins inhibit the growth of Phytophthora sojae, a devastating oomycete pathogen of soybean wikipedia.orgillinois.eduresearchgate.netnih.govnih.govapsnet.orgnih.govapsnet.org. Reduced this compound accumulation in transgenic soybean lines correlates with increased susceptibility to P. sojae illinois.eduresearchgate.netnih.gov.

Against Phakopsora pachyrhizi, the causal agent of Asian soybean rust, glyceollins have been shown to efficiently reduce uredospore germination in vitro apsnet.orgresearchgate.netplos.orgfrontiersin.org. Accumulation of glyceollins in response to P. pachyrhizi infection has been observed in soybean genotypes, and a correlation between this compound levels and rust tolerance has been reported apsnet.orgresearchgate.net.

Glyceollins also exhibit antifungal activity against Sclerotinia sclerotiorum, a pathogen causing white mold illinois.edunih.govapsnet.orgacs.orgresearchgate.netnih.govgnu.ac.krresearchgate.net. In vitro tests with this compound-amended media have shown significant growth inhibition of S. sclerotiorum illinois.eduapsnet.orgacs.orgresearchgate.netnih.govgnu.ac.krresearchgate.net.

Other fungal pathogens inhibited by glyceollins include Macrophomina phaseolina, Fusarium oxysporum, Phytophthora capsici, Botrytis cinerea, Cercospora sojina, Diaporthe phaseolorum, Phialophora gregata, and Rhizoctonia solani illinois.edunih.govapsnet.orgacs.orgresearchgate.netnih.govgnu.ac.kr.

Here is a summary of in vitro antifungal activity of glyceollins against selected pathogens:

| Fungal Pathogen | This compound Concentration (µ g/disk ) | Growth Inhibition (%) | MIC (µg/mL) | Source |

| Sclerotinia sclerotiorum | 200, 600 | 10.9–61.0 | 25–750 | acs.orgresearchgate.netnih.govgnu.ac.kr |

| Fusarium oxysporum | 200, 600 | 10.9–61.0 | 25–750 | acs.orgresearchgate.netnih.govgnu.ac.kr |

| Phytophthora capsici | 200, 600 | 10.9–61.0 | 25–750 | acs.orgresearchgate.netnih.govgnu.ac.kr |

| Botrytis cinerea | 200, 600 | 10.9–61.0 | 25–750 | acs.orgresearchgate.netnih.govgnu.ac.kr |

| Phytophthora sojae | 75 µM, 150 µM | Significant inhibition | N/A | apsnet.org |

| Sclerotinia sclerotiorum | 75 µM, 150 µM | Significant inhibition | N/A | apsnet.org |

| Macrophomina phaseolina | 75 µM, 150 µM | Significant inhibition | N/A | apsnet.org |

Note: MIC values and growth inhibition ranges are from studies using glyceollins isolated from soybean elicited with Aspergillus sojae acs.orgresearchgate.netnih.govgnu.ac.kr. Inhibition by µM concentrations is relative to control growth apsnet.org.

Efficacy Against Bacterial Pathogens

Glyceollins also possess antibacterial properties wikipedia.orgresearchgate.netresearchgate.netnih.govresearchgate.net. Studies have shown antibacterial action against species such as Erwinia carotovora, Escherichia coli, Bradyrhizobium japonicum, and Sinorhizobium fredii nih.gov. The mechanism of antibacterial action of related compounds like glycinol is thought to involve interaction with the bacterial membrane, inhibiting transport processes nih.gov.

Antinematode Properties and Host Resistance (e.g., Heterodera glycines)

Glyceollins exhibit antinematode activity, contributing to soybean resistance against plant-parasitic nematodes, particularly the soybean cyst nematode (Heterodera glycines) wikipedia.orgresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov. H. glycines is a major pest of soybean worldwide nih.govengineering.org.cn.

Accumulation of this compound I in the roots of resistant soybean cultivars following inoculation with H. glycines has been observed nih.govnih.gov. In resistant lines, this compound I accumulates in tissues immediately adjacent to the nematode's head region, reaching detectable concentrations within hours of penetration and increasing steadily nih.govnih.gov. In contrast, accumulation in susceptible cultivars is minimal nih.govnih.gov. This spatial and temporal accumulation pattern suggests a direct role of this compound in limiting nematode development in resistant plants nih.govnih.gov. Herbicide-induced this compound production in soybean has also been hypothesized to increase resistance to H. glycines bioone.orgcambridge.org.

Contribution to Systemic Acquired Resistance (SAR)

Systemic Acquired Resistance (SAR) is a plant defense mechanism that provides broad-spectrum, long-lasting resistance to pathogens in tissues distant from the initial infection site nih.govnih.govslideshare.net. While SAR is well-characterized in some plant species, its mechanisms in soybean are still being elucidated nih.govpsu.edu.

Molecular Pharmacology and Biological Activities of Glyceollin in in Vitro and Animal Models

Modulatory Effects on Cellular Signaling Pathways

Glyceollin has been shown to modulate several cellular signaling pathways, with significant focus on its interactions with the Estrogen Receptor (ER) pathway and inflammatory signaling cascades. cambridge.orgchiro.orgmdpi.comchiro.org

Estrogen Receptor (ER) Pathway Modulation

Glyceollins, due to their structural similarity to 17β-estradiol (E2), interact with estrogen receptors. mdpi.comchiro.orgresearchgate.net This interaction is a primary mechanism investigated for this compound's effects in estrogen-dependent conditions. mdpi.comchiro.org

ER Agonist and Antagonist Properties

The effects of Glyceollins on ER activity can vary depending on the specific this compound isomer, the ER isoform (ERα or ERβ), and the cellular context, suggesting they may function as selective ER modulators (SERMs). mdpi.comchiro.orgresearchgate.net While some phytoestrogens exhibit partial agonist activity, particularly in low-estrogen environments, the mixture of Glyceollins has primarily demonstrated antagonist effects on ERs in low-estrogen conditions in some studies. mdpi.comchiro.org However, other research suggests Glyceollins can act as weak estrogenic/anti-estrogenic compounds in a cell-dependent manner. mdpi.comchiro.org Specifically, this compound I has been identified as a potent antiestrogenic isomer. chiro.orgnih.govconicet.gov.arnih.govnih.gov Studies using reporter gene assays in cell lines like HEK 293 and MCF-7 have been instrumental in characterizing these agonist and antagonist properties. mdpi.comchiro.orgnih.govnih.govhormones.gr

Impact on ER-Dependent Gene Expression (e.g., TFF1, PgR, BCL2)

This compound has been shown to inhibit ER-mediated gene expression. nih.govconicet.gov.arnih.gov In MCF-7 breast cancer cells and BG-1 ovarian cancer cells, this compound I inhibited the 17β-estradiol-stimulated expression of genes such as progesterone (B1679170) receptor (PgR) and stromal derived factor-1α (SDF-1). nih.govconicet.gov.arresearchgate.net this compound I has also been shown to significantly inhibit the expression of BCL2 and decrease the expression of BAG1 and TFF1 in MCF-7 cells. nih.gov In mouse models with explanted MCF-7 cells, this compound treatment resulted in lower expression levels of TFF1, PgR, BCL2, CCND1, and RAC2. nih.gov These effects on gene expression contribute to this compound's observed anti-proliferative and pro-apoptotic activities in ER-positive cancer cells. nih.govnih.gov While some studies indicate these effects are ER-dependent, the extent to which the expression of all these genes is solely ER-dependent requires further determination. nih.gov

Interaction with ER Alpha and Receptor Binding Dynamics

Glyceollins bind to the estrogen receptor, inhibiting estrogen-induced tumor progression. researchgate.netnih.govresearchgate.net Glyceollins, particularly this compound I, have demonstrated a greater affinity for ERα compared to ERβ. mdpi.comchiro.orgnih.govnih.govresearchgate.net Competitive binding assays with human ERα have been used to identify this compound I as a highly active component of the this compound mixture. nih.govresearchgate.net Molecular modeling and docking studies suggest that this compound I binds within the ligand-binding pocket of ERα, similar to the antagonist tamoxifen, and adopts a unique antiestrogenic confirmation. nih.govresearchgate.netnih.gov Studies using molecular dynamics simulations have explored the dynamic fluctuations in the structure of ERα upon binding to ligands, indicating that antagonist-bound complexes may exhibit significant fluctuations compared to agonist-bound complexes. mdpi.combiorxiv.org Research also suggests that this compound can inhibit ERα independently of the ligand-binding domain, potentially targeting sites within the N-terminal or AF-1 region of the receptor. nih.gov

Inflammatory Signaling Cascade Regulation

Glyceollins possess anti-inflammatory activities and can modulate inflammatory signaling cascades. cambridge.orgchiro.orgchiro.orgresearchgate.netsemanticscholar.org In murine macrophage cell lines (RAW264.7), Glyceollins decreased inflammatory reactions induced by lipopolysaccharide (LPS) by inhibiting nitric oxide (NO) production and the release of inflammatory mediators. cambridge.orgchiro.orgchiro.org This includes the inhibition of IL-6 release and reduced expression of iNOS and COX2. cambridge.orgchiro.orgchiro.org Furthermore, Glyceollins inhibited the expression of pro-inflammatory cytokines such as IL-1β, IL-18, and TNF-α, while upregulating the expression of the anti-inflammatory cytokine IL-10 in RAW264.7 cells. chiro.org This anti-inflammatory action appears to be mediated, at least in part, through the regulation of the NF-κB pathway. cambridge.orgchiro.orgresearchgate.netchiro.orgresearchgate.netfrontiersin.org In vivo studies have also shown that Glyceollins can reduce inflammation, such as mouse ear swelling caused by TPA. chiro.org Glyceollins also suppress LPS-dependent phosphorylation of extracellular-signal-regulated kinase 1 and 2 and p38, suggesting inhibition of key targets in the inflammation process. cambridge.orgchiro.orgresearchgate.net

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

Glyceollins have demonstrated inhibitory effects on the NF-κB signaling pathway, a crucial regulator of inflammatory responses. In lipopolysaccharide (LPS)-activated murine macrophage cell lines (e.g., RAW264.7), glyceollins suppressed the activation and phosphorylation of NF-κB nih.govmdpi.comnih.govcambridge.orgcambridge.org. This inhibition appears to occur through the suppression of IκBα kinase (IKK) phosphorylation and the subsequent degradation of IκBα, which normally sequesters NF-κB in the cytoplasm nih.gov. By preventing IκBα degradation and inhibiting the formation of NF-κB-DNA binding complexes, glyceollins reduce the nuclear translocation of NF-κB, thereby inhibiting the transcription of pro-inflammatory mediators nih.govcambridge.orgcambridge.org.

Regulation of Pro-inflammatory Mediators (e.g., NO, iNOS, COX-2, IL-6, TNF-α)

Glyceollins have been shown to regulate the production and expression of various pro-inflammatory mediators in in vitro and animal models. In LPS-stimulated RAW264.7 cells, glyceollins significantly reduced the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) nih.gov. This reduction is associated with the suppressed expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis mdpi.comnih.govcambridge.org.

Furthermore, glyceollins inhibited the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in LPS-activated macrophages mdpi.comnih.govcambridge.org. Some studies also indicate inhibition of IL-1β and IL-18 expression mdpi.comnih.gov. This broad suppression of pro-inflammatory mediators contributes to the observed anti-inflammatory effects of glyceollins nih.govmdpi.comchiro.org.

Data from in vitro studies on the effect of glyceollins on pro-inflammatory mediators in LPS-stimulated RAW264.7 cells:

| Mediator | Effect of Glyceollins | Reference |

| NO | Reduced production | mdpi.comnih.govcambridge.org |

| iNOS | Reduced expression | mdpi.comnih.govcambridge.org |

| PGE2 | Reduced production | nih.gov |

| COX-2 | Reduced expression | mdpi.comnih.govcambridge.org |

| IL-6 | Inhibited release/expression | mdpi.comnih.govcambridge.org |

| TNF-α | Inhibited expression | mdpi.comnih.gov |

| IL-1β | Inhibited expression | mdpi.comnih.gov |

| IL-18 | Inhibited expression | mdpi.comnih.gov |

In animal models, glyceollins reduced mouse ear swelling induced by TPA (12-O-tetradecanoylphorbol-13-acetate), indicating an anti-inflammatory effect in vivo nih.govmdpi.comcambridge.org.

Modulation of Anti-inflammatory Cytokines (e.g., IL-10)

In addition to suppressing pro-inflammatory mediators, glyceollins have been shown to modulate anti-inflammatory cytokines. Studies in RAW264.7 cells demonstrated that glyceollins upregulated the expression of the anti-inflammatory cytokine interleukin-10 (IL-10) mdpi.comnih.gov. IL-10 plays a critical role in limiting and terminating inflammatory responses nih.gov.

Impact on HMGB1-Mediated Responses

Glyceollins have shown anti-septic effects by inhibiting the high mobility group box 1 (HMGB1) signaling pathway nih.govmdpi.comchiro.orgnih.gov. HMGB1 is a nuclear protein that can be released by activated cells and acts as a late mediator of sepsis and severe inflammatory diseases mdpi.comnih.govnih.gov.

In human umbilical vein endothelial cells (HUVECs) stimulated with LPS or HMGB1, glyceollins reduced HMGB1 protein levels and suppressed HMGB1-mediated responses such as hyperpermeability, leukocyte adhesion and migration, and the expression of cell adhesion molecules mdpi.comnih.gov. In mice, this compound treatment reduced serum HMGB1 levels, HMGB1-induced vascular barrier disruption, and mortality in models of sepsis mdpi.comchiro.orgnih.govscielo.br. These findings suggest that glyceollins could be potential therapeutic agents for severe vascular inflammatory diseases by inhibiting the HMGB1 pathway mdpi.comchiro.orgnih.gov.

Hypoxia-Inducible Factor 1 Alpha (HIF-1α) Pathway Regulation

Glyceollins have been found to regulate the Hypoxia-Inducible Factor 1 Alpha (HIF-1α) pathway, which is involved in cellular responses to hypoxia, including angiogenesis and tumor growth nih.govencyclopedia.pubmdpi.commdpi.com.

Inhibition of HIF-1α Synthesis and Stability

Under hypoxic conditions, HIF-1α is stabilized and accumulates, leading to the transcription of target genes like vascular endothelial growth factor (VEGF) nih.govencyclopedia.pubmdpi.com. Studies have shown that glyceollins can inhibit HIF-1α synthesis and decrease its stability under hypoxic conditions mdpi.comencyclopedia.pubnih.gov. This inhibition is associated with the blocking of the PI3K/AKT/mTOR pathway and the disruption of HSP90 binding to HIF-1α mdpi.comencyclopedia.pubmdpi.comnih.govacs.org. HSP90 is necessary for the stability and activation of HIF-1α encyclopedia.pubnih.gov.

However, one study surprisingly noted that glyceollins could induce HIF-1α under normoxic conditions, suggesting complex regulatory mechanisms that may involve factors like reactive oxygen species (ROS) mdpi.comencyclopedia.pub.

Involvement of PI3K/AKT/mTOR Pathway

The inhibition of HIF-1α by glyceollins under hypoxic conditions is closely linked to their effect on the PI3K/AKT/mTOR signaling pathway mdpi.comencyclopedia.pubmdpi.comnih.govdevagiricollege.org. Glyceollins have been shown to inhibit the activity of cytoplasmic kinases within this pathway nih.gov. Specifically, glyceollins can decrease the phosphorylation levels of Akt, mTOR, and p70S6K, which are key components of the PI3K/AKT/mTOR cascade nih.govresearchgate.netnih.gov.

The PI3K/AKT/mTOR pathway plays a role in the control of HIF-1 expression nih.govmdpi.comencyclopedia.pubmdpi.com. Inhibition of this pathway by glyceollins contributes to the reduced synthesis and stability of HIF-1α mdpi.comencyclopedia.pubmdpi.comnih.gov. This modulation of the PI3K/AKT/mTOR pathway is considered a factor in the anti-proliferative and anti-angiogenic effects observed with glyceollins nih.govencyclopedia.pubmdpi.comresearchgate.netnih.gov.

Data illustrating the impact of glyceollins on the PI3K/AKT/mTOR pathway:

| Pathway Component | Effect of Glyceollins (in vitro) | Reference |

| PI3K/AKT/mTOR | Inhibition | nih.govmdpi.comencyclopedia.pubmdpi.comnih.govdevagiricollege.orgnih.gov |

| Akt | Decreased phosphorylation | nih.govresearchgate.net |

| mTOR | Decreased phosphorylation | nih.govresearchgate.netnih.gov |

| p70S6K | Decreased phosphorylation | nih.govresearchgate.net |

Inhibition of mTORC1 by glyceollins has also been suggested to involve the increased expression of REDD1, an mTORC1 inhibitor mdpi.comencyclopedia.pub.

This compound is a group of phytoalexins primarily isolated from soybeans (Glycine max) in response to stress, such as fungal infection encyclopedia.pubnih.gov. These compounds, particularly glyceollins I, II, and III, have garnered scientific interest due to their diverse biological activities, including potential effects against hormone-dependent cancers, and metabolic and cardiac diseases encyclopedia.pubnih.gov. Research has explored their molecular mechanisms in various in vitro and animal models, focusing on their interactions with key cellular pathways and their impact on cell proliferation and apoptosis.

HSP90 Binding and Interaction

Heat shock protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of various client proteins, including hypoxia-inducible factor 1α (HIF-1α), which plays a role in tumor growth mdpi.com. Studies have investigated the interaction between glyceollins and HSP90. Glyceollins have been shown to decrease the stability of HIF-1α by blocking its interaction with HSP90 nih.gov. Immunoprecipitation assays have demonstrated that glyceollins can block the binding of HSP90 with HIF-1α nih.gov. Computational docking analysis suggests that glyceollins can bind to the ATP-binding pocket of HSP90, potentially with a stronger affinity than geldanamycin (B1684428) nih.gov. This interaction contributes to the inhibition of HIF-1α synthesis and decreased stability under hypoxic conditions nih.gov.

Nrf2/HO-1 Signaling Pathway Activation

The Nuclear Factor (erythroid-derived 2)-like 2 (Nrf2) is a transcription factor that serves as a major regulator of antioxidant enzymes, such as heme oxygenase-1 (HO-1) chiro.orgmdpi.com. Activation of the Nrf2/HO-1 pathway is a key mechanism for cellular defense against oxidative stress chiro.orgmdpi.com. Research indicates that glyceollins can activate the Nrf2/HO-1 signaling pathway. Experimental and docking analyses suggest that glyceollins promote the nuclear translocation of Nrf2 by disrupting the complex formation between Nrf2 and Keap1 mdpi.comchiro.org. In neuronal cell models, glyceollins reduced glutamate-induced cytotoxicity and reactive oxygen species (ROS) production by stimulating the expression of Nrf2 and HO-1 mdpi.comchiro.orgmdpi.com. The neuroprotective effect of glyceollins in mouse primary cortical neurons treated with glutamate (B1630785) was observed in neurons expressing wild-type Nrf2 but not in Nrf2 knockout neurons, highlighting the Nrf2 dependence of this effect mdpi.comchiro.orgmdpi.com. Inhibition of HO-1 also abolished the suppressive effect of glyceollins against glutamate-induced ROS production and cytotoxicity, confirming the role of HO-1 activation mdpi.com.

Modulation of Cell Cycle Regulators (e.g., FOXM1, p38, p53)

Glyceollins have been shown to modulate key regulators of the cell cycle, influencing cell proliferation. A transcriptomic assay revealed that the antiproliferative effect of glyceollins in estrogen receptor (ER)-positive breast cancer cells is achieved, in part, through the ER and Forkhead box M1 (FOXM1) factor pathway encyclopedia.pubnih.govchiro.org. Glyceollins have been found to downregulate FOXM1, a transcription factor known to regulate cell cycle progression at the G1/S and G2/M transitions encyclopedia.pubnih.govchiro.orgoncotarget.com.

While the direct interaction of glyceollins with p38 and p53 is less extensively documented in the provided search results, the modulation of FOXM1 is linked to these regulators. p53 is known to negatively regulate FOXM1 expression, and inactivation of p53 can lead to FOXM1 upregulation oncotarget.comnih.gov. FOXM1 is also involved in regulating cell cycle proteins like cyclin D1 mdpi.com. Studies have shown that glyceollins can lead to G1/S arrest in prostate cancer cells and disrupt the cell cycle in breast cancer cells, preventing entry into the S and G2/M phases mdpi.commdpi.comnih.gov. Glyceollins have also been observed to decrease the expression of cell cycle-related proteins such as cyclin D, cyclin E, CDK2, and CDK4, while increasing levels of cell cycle inhibitors p21 and p27 researchgate.net.

Epithelial-Mesenchymal Transition (EMT) Inhibition (e.g., E-cadherin, ZEB1)

Epithelial-Mesenchymal Transition (EMT) is a process involved in cancer progression and metastasis, characterized by the loss of epithelial markers like E-cadherin and the gain of mesenchymal markers like ZEB1 nih.govnih.gov. Glyceollins, particularly this compound I, have demonstrated the ability to reverse EMT in letrozole-resistant breast cancer cells nih.govnih.govmdpi.comrepec.org. Treatment with this compound I in letrozole-resistant breast cancer cells (LTLT-Ca) resulted in morphological changes consistent with an epithelial phenotype nih.govnih.govmdpi.com. This compound I treatment caused a significant reduction in the expression of Zinc Finger E-Box Binding Homeobox 1 (ZEB1) and an increase in E-cadherin expression nih.govnih.govmdpi.comrepec.org. In vivo studies in mouse models showed that this compound treatment led to tumors staining weakly for ZEB1 and N-cadherin and strongly for E-cadherin, further supporting the inhibition of EMT nih.govnih.govdntb.gov.ua. These effects on EMT markers were mediated, in part, by the inhibition of ZEB1 nih.govnih.gov.

Data on this compound I's effect on EMT Markers in LTLT-Ca Cells:

| Marker | Letrozole-Resistance Fold Change (vs. Sensitive) | This compound I Treatment Fold Change (vs. Resistant) |

| ZEB1 | 4.51-fold increase | -3.39-fold reduction |

| E-cadherin | Not specified in fold change, but decreased | Increased |

RhoA/Rho-kinase Pathway Modulation

The RhoA/Rho-kinase signaling pathway is involved in various cellular processes, including cell motility and contraction nih.govchiro.orgnih.govdntb.gov.ua. Glyceollins have been shown to modulate this pathway. This compound I reduced vascular contraction in rat aortic rings, partly through the inhibition of the RhoA/Rho-kinase signaling pathway nih.govchiro.orgnih.gov. Studies measured the activity of GTP-RhoA and the phosphorylation levels of downstream targets like myosin light chain (MLC20) and myosin phosphatase targeting subunit 1 (MYPT1) nih.gov. This compound I reduced the activation of RhoA and the phosphorylation of MLC20 nih.gov. It also reduced the phosphorylation of MYPT1 induced by NaF nih.gov. This suggests that this compound I exerts its vasorelaxant activity, at least in part, by inhibiting the RhoA/Rho-kinase pathway nih.gov.

Antiproliferative and Apoptotic Effects in Cell Lines

Glyceollins have demonstrated significant antiproliferative and apoptotic effects in various cancer cell lines. They can induce apoptosis, potentially through mechanisms involving ROS generation researchgate.netresearchgate.net. At high concentrations, glyceollins have been reported to stimulate ROS production, decrease mitochondrial membrane potential, and increase DNA fragmentation, contributing to their apoptotic activity encyclopedia.pub.

Inhibition of Cancer Cell Line Proliferation (e.g., Breast, Prostate, Ovarian)

Glyceollins have shown antiproliferative effects across a range of cancer cell types, including breast, prostate, and ovarian cancer cell lines.

In breast cancer, glyceollins inhibit the proliferation of both ER-positive and ER-negative cell lines mdpi.comchiro.org. They have demonstrated antiestrogenic activity, inhibiting E2-dependent proliferation in ER-positive breast cancer cells like MCF-7 and T47D encyclopedia.pubmdpi.comchiro.orgmdpi.comresearchgate.netaacrjournals.org. In hormone-dependent, letrozole-resistant breast cancer cells (T47DaromLR), this compound treatment caused a significant reduction in proliferation mdpi.comnih.govaacrjournals.orgusda.gov. For instance, this compound alone inhibited proliferation of T47DaromLR cells by 46%, and in combination with lapatinib, the inhibition was further increased to 59% mdpi.comnih.govaacrjournals.orgusda.gov. Glyceollins have also shown antitumor activity in triple-negative breast carcinoma cell lines such as MDA-MB-231 and MDA-MB-468 in vivo, indicating effects beyond ER-mediated pathways spandidos-publications.com.

In prostate cancer, glyceollins have exerted growth inhibitory effects on the human androgen-responsive prostate cancer cell line, LNCaP encyclopedia.pubmdpi.comchiro.orgwipo.intfao.org. This inhibition appeared to be mediated through the modulation of an estrogen-mediated pathway rather than an androgen-mediated one encyclopedia.pubmdpi.comchiro.orgwipo.int. Glyceollins inhibited LNCaP cell growth and led to G1/S arrest encyclopedia.pubmdpi.comwipo.int. In vitro studies showed that glyceollins significantly inhibited LNCaP cell growth, consistent with the inhibition of the androgen-mediated pathway fao.org.

In ovarian cancer, glyceollins have inhibited the growth of human ovarian cancer xenografts encyclopedia.pubmdpi.comchiro.org. This compound I inhibited colony formation of ovarian cancer BG-1 cells encyclopedia.pubmdpi.comchiro.org. Treatment with a this compound mixture combined with estradiol (B170435) showed a substantial reduction in BG-1 ovarian tumor volume (73.1%) compared to estradiol alone in xenograft models encyclopedia.pubmdpi.comchiro.org. These effects correlated with significantly lower E2-induced PgR expression in the tumors encyclopedia.pubmdpi.comchiro.org.

Summary of Antiproliferative Effects in Select Cancer Cell Lines:

| Cancer Type | Cell Line | Key Finding | Reference |

| Breast | MCF-7 (ER+) | Inhibited E2-dependent proliferation | encyclopedia.pubmdpi.comchiro.org |

| Breast | T47D (ER+) | Inhibited E2-dependent proliferation | researchgate.net |

| Breast | T47DaromLR (ER+) | 46% proliferation inhibition by this compound alone | mdpi.comnih.govaacrjournals.orgusda.gov |

| Breast | MDA-MB-231 (TNBC) | Showed antitumor activity in vivo | spandidos-publications.com |

| Prostate | LNCaP | Inhibited growth, led to G1/S arrest, modulated estrogen-mediated pathway | encyclopedia.pubmdpi.comchiro.orgwipo.intfao.org |

| Ovarian | BG-1 | Inhibited colony formation; reduced tumor volume in xenografts with E2 | encyclopedia.pubmdpi.comchiro.org |

Induction of Apoptosis Mechanisms

Studies have indicated that glyceollins can induce apoptosis through both estrogen receptor (ER)-dependent and ER-independent pathways. ER-dependent mechanisms may involve the downregulation of Forkhead box M1 (FOXM1). citeab.com ER-independent pathways include the inhibition of the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (B549165) (PI3K/AKT/mTOR) signaling axis and cytoplasmic kinases. Current time information in Tazewell County, US.wikipedia.org Glyceollins have also been shown to repress the expression of growth factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), while promoting the expression of microRNAs that function as tumor suppressors. wikipedia.org

The induction of apoptosis by glyceollins is evidenced by several cellular changes, including decreased cell viability and mitochondrial membrane potential, as well as an increase in the early redistribution of plasma membrane phosphatidylserine, the sub G1 phase, and DNA fragmentation. alfa-chemistry.comciteab.com Western blot analysis in various cell lines has revealed that this compound treatment can lead to decreased expression levels of pro-caspase-3, Bcl-2, cyclin D, cyclin E, CDK2, and CDK4. Concurrently, increased expression of p21 and p27, along with the release of cytochrome C into the cytosol, has been observed. alfa-chemistry.comciteab.comnih.gov In some cell lines, such as mouse hepatoma cells, high concentrations of glyceollins have been shown to stimulate the production of reactive oxygen species (ROS), which appear to be responsible for the observed apoptotic activity. alfa-chemistry.comciteab.com Treatment with antioxidants like N-acetylcysteine (NAC) has been shown to decrease this compound-induced apoptosis in these cases. nih.gov Furthermore, glyceollins have been found to induce caspase 3/7 activation in breast cancer cells, including both letrozole-sensitive and resistant lines. wikipedia.orgnih.gov

| Apoptosis Marker/Protein | Observed Effect in Vitro Models | Reference |

| Cell Viability | Decreased | alfa-chemistry.comciteab.com |

| Mitochondrial Membrane Potential | Decreased | alfa-chemistry.comciteab.com |

| Phosphatidylserine Redistribution | Increased | alfa-chemistry.comciteab.com |

| Sub G1 Phase | Increased | alfa-chemistry.comciteab.com |

| DNA Fragmentation | Increased | alfa-chemistry.comciteab.com |

| Pro-caspase-3 | Decreased expression | alfa-chemistry.comciteab.com |

| Bcl-2 | Decreased expression | alfa-chemistry.comciteab.comnih.gov |

| p21 | Increased expression | alfa-chemistry.comciteab.com |

| p27 | Increased expression | alfa-chemistry.comciteab.com |

| Cytochrome C | Increased release into cytosol | alfa-chemistry.comciteab.comnih.gov |

| Caspase 3/7 | Activation | wikipedia.orgnih.gov |

| Cyclin D, E, CDK2, CDK4 | Decreased levels | nih.gov |

| ROS Production | Stimulated (at high concentrations in some cell lines) | alfa-chemistry.comciteab.com |

| FOXM1 | Downregulated (ER-dependent mechanism) | citeab.com |

| PI3K/AKT/mTOR pathway | Inhibited (ER-independent mechanism) | Current time information in Tazewell County, US.wikipedia.org |

| VEGF, bFGF | Repressed expression | wikipedia.org |

Activity in Estrogen Receptor-Negative Cancer Cell Lines

Beyond their effects on ER-positive cancers, glyceollins have demonstrated activity in estrogen receptor-negative (ER-negative) cancer cell lines. In vitro studies have shown anti-proliferative effects of glyceollins in ER-negative breast cancer cell lines such as MCF10A. citeab.comCurrent time information in Tazewell County, US. In in vivo xenograft models, glyceollins have been reported to decrease the volume of MDA-MB-231 and MDA-MB-468 breast tumors. Current time information in Tazewell County, US.guidetopharmacology.org This activity in ER-negative cells and models suggests the involvement of ER-independent mechanisms. Current time information in Tazewell County, US.guidetopharmacology.org

Research in triple-negative breast cancer (TNBC) cell systems (characterized as ER-, progesterone receptor (PgR)-, and Her2/neu-negative) has shown a modest suppression of tumor growth in vivo following this compound treatment. guidetopharmacology.org Studies in MDA-MB-231 cells revealed that glyceollins altered microRNA and proteomic expression profiles, which may contribute to their anticancer effects by modulating various cellular pathways involved in oncogenesis. guidetopharmacology.orgguidetopharmacology.org While this compound treatment reduced proliferation in ER-negative MCF10-A cells, the effect was less pronounced compared to ER-positive cell lines. citeab.com Glyceollins have also been found to inhibit proliferation and induce apoptosis in hormone-independent letrozole-resistant breast cancer cells (T47DaromLR), which exhibit increased HER2 and MAPK signaling and decreased levels of p38 and p53 compared to sensitive cells. wikipedia.orgguidetopharmacology.org Specifically, this compound treatment resulted in a 46% reduction in the proliferation of T47DaromLR cells and induced apoptosis. wikipedia.orgguidetopharmacology.org

| Cancer Cell Line/Model | ER Status | Observed Effects | Reference |

| MCF10A | ER-negative | Decreased proliferation (in vitro) | citeab.comCurrent time information in Tazewell County, US. |

| MDA-MB-231 xenograft model | ER-negative | Decreased tumor volume (in vivo) | Current time information in Tazewell County, US.guidetopharmacology.org |

| MDA-MB-468 xenograft model | ER-negative | Decreased tumor volume (in vivo) | Current time information in Tazewell County, US.guidetopharmacology.org |

| TNBC cell systems (in vivo) | ER-negative | Modest suppression of tumor growth | guidetopharmacology.org |

| T47DaromLR cells | ER-negative | Inhibited proliferation, induced apoptosis (in vitro) | wikipedia.orgguidetopharmacology.org |

Anti-inflammatory Effects in Animal Models

Glyceollins have demonstrated significant anti-inflammatory activities in various animal models. In a mouse model, glyceollins were shown to reduce ear swelling induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). Current time information in Tazewell County, US.guidetopharmacology.orglipidmaps.org Furthermore, glyceollins have exhibited anti-septic effects in mice by inhibiting the High Mobility Group Box 1 (HMGB1) signaling pathway. This inhibition led to a reduction in serum HMGB1 levels and a decrease in vascular barrier disruption. Current time information in Tazewell County, US.nih.gov

Reduction of Inflammation in Murine Macrophage Models

In the murine macrophage cell line RAW264.7, glyceollins have been shown to decrease inflammatory reactions induced by lipopolysaccharide (LPS). Current time information in Tazewell County, US.guidetopharmacology.orglipidmaps.orgmims.com This effect is mediated, in part, by the inhibition of nitric oxide (NO) production and the release of inflammatory mediators. Current time information in Tazewell County, US.guidetopharmacology.orglipidmaps.org Glyceollins have been found to inhibit the release of interleukin-6 (IL-6) and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Current time information in Tazewell County, US.guidetopharmacology.orglipidmaps.org Additionally, they inhibited the expression of other pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-18 (IL-18), and tumor necrosis factor-alpha (TNF-α), while upregulating the expression of the anti-inflammatory cytokine interleukin-10 (IL-10) in RAW264.7 cells. Current time information in Tazewell County, US.guidetopharmacology.org This anti-inflammatory action in macrophages has been attributed to the inhibition of the NF-κB pathway, specifically by suppressing LPS-induced phosphorylation of NF-κB p65 and inhibiting NF-κB activation/phosphorylation. Current time information in Tazewell County, US.guidetopharmacology.orglipidmaps.orgmpg.de Glyceollins also enhanced the expression of heme oxygenase 1 in LPS-treated RAW264.7 cells. lipidmaps.org

Alleviation of Tissue Damage in Colitis Models (e.g., DSS-induced)

Glyceollins have shown potential in the prevention or treatment of inflammatory bowel disease, as demonstrated in dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse models. nih.gov In a study using BALB/c mice with DSS-induced colitis, glyceollins were found to alleviate histological colon damage and inflammation. nih.gov Treatment with glyceollins reduced plasma levels of inflammatory cytokines such as TNF-α and IL-6, which were elevated by DSS treatment. nih.gov Furthermore, markers of tissue damage, including malondialdehyde and 8-hydroxy-2-guanosine, which were significantly increased by DSS treatment, were mitigated by concomitant treatment with glyceollins. nih.gov In this specific model, nuclear accumulation of NF-κB p65 and the expression of inducible nitric oxide synthase were reported to be upregulated by glyceollins, which the study authors noted as being consistent with the observed modulation of inflammatory markers. nih.gov

| Marker/Observation | Effect in DSS-induced Colitis Mouse Model | Reference |

| Histological Colon Damage | Alleviated | nih.gov |

| Colon Inflammation | Alleviated | nih.gov |

| Plasma TNF-α | Reduced levels | nih.gov |

| Plasma IL-6 | Reduced levels | nih.gov |

| Malondialdehyde | Mitigation of increase | nih.gov |

| 8-hydroxy-2-guanosine | Mitigation of increase | nih.gov |

| Nuclear NF-κB p65 | Upregulated accumulation | nih.gov |

| iNOS expression | Upregulated | nih.gov |

Antioxidative Mechanisms

Glyceollins possess strong antioxidant activities. guidetopharmacology.orgmims.comciteab.comeasychem.orguni.lufishersci.fi They have been shown to activate antioxidant and detoxifying enzymes in a manner dependent on the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govciteab.com Glyceollins appear to induce these enzymes by promoting the nuclear translocation of Nrf2, a process facilitated by the release of Nrf2 from Kelch-like ECH-associated protein 1 (Keap1) and phosphorylation via the PI3K pathway. citeab.com In cellular studies, glyceollins increased the levels of quinone reductase (QR) and gamma-glutamylcysteine (B196262) synthetase (γGCS), as well as extracellular glutathione (B108866) levels. nih.gov They also effectively suppressed hydrogen peroxide (H2O2)-induced ROS production in hepa1c1c7 cells. guidetopharmacology.orgeasychem.orguni.lu

Free Radical Scavenging Capabilities

Glyceollins have demonstrated significant free radical scavenging capabilities in in vitro models. citeab.comeasychem.orguni.lueasychem.org They exhibit strong reducing power and effectively inhibit lipid peroxidation. guidetopharmacology.orgeasychem.orguni.lu Glyceollins have shown significant scavenging activities against various types of radicals, including singlet oxygen, superoxide (B77818) anion, ABTS (2,2′-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)), and DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. guidetopharmacology.orgeasychem.orguni.lueasychem.org

| Antioxidant Activity/Radical Scavenging Target | Observation in In Vitro Models | Reference |

| Reducing Power | Strong | guidetopharmacology.orgeasychem.orguni.lu |

| Lipid Peroxidation | Inhibited | guidetopharmacology.orgeasychem.orguni.lu |

| Singlet Oxygen | Scavenging activity | guidetopharmacology.orgeasychem.orguni.lu |

| Superoxide Anion | Scavenging activity | guidetopharmacology.orgeasychem.orguni.lu |

| ABTS Radical | Scavenging activity | guidetopharmacology.orgeasychem.orguni.lueasychem.org |

| DPPH Radical | Scavenging activity | guidetopharmacology.orgeasychem.orguni.lueasychem.org |

| H2O2-induced ROS production | Suppressed | guidetopharmacology.orgeasychem.orguni.lu |

| Nrf2 pathway | Activation, nuclear translocation | nih.govciteab.com |

| QR, γGCS, Extracellular Glutathione levels | Increased | nih.gov |

Induction of Phase 2/Antioxidant Enzymes

Studies have indicated that glyceollins possess the capacity to induce phase 2 detoxifying enzymes and antioxidant enzymes. researchgate.netchiro.orgcambridge.orgnih.govcambridge.orgencyclopedia.pub This induction is suggested to occur through the activation of the nuclear factor-erythroid 2 p45 subunit-related factor 2 (Nrf2)-mediated pathway. researchgate.netchiro.orgcambridge.orgnih.govcambridge.org Under normal conditions, Nrf2 is typically sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and undergoes rapid degradation. chiro.orgcambridge.org Upon activation, Nrf2 translocates to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of various genes, thereby upregulating the transcription of phase 2 and antioxidant enzymes. researchgate.netcambridge.orgnih.govcambridge.org

In vitro studies using mouse hepatoma Hepa1c1c7 cells and their mutant BPRc1 cells demonstrated that glyceollins induced NAD(P)H:quinone oxidoreductase activity in a dose-dependent manner. nih.gov Furthermore, these compounds increased the expression of other representative antioxidant enzymes, such as heme oxygenase 1 (HO-1), gamma-glutamylcysteine synthase, and glutathione reductase, by promoting the nuclear translocation of Nrf2. nih.gov Research suggests that glyceollins may facilitate Nrf2-mediated enzyme induction through the activation of the phosphoinositide 3-kinase (PI3K) signaling pathway and by disrupting the interaction between Keap1 and Nrf2. researchgate.netcambridge.orgnih.gov Molecular docking simulations support the notion that this compound isomers can bind into the binding pocket around Cys151 of Keap1, which could prevent Nrf2 from docking to Keap1. nih.gov

The induction of phase 2/antioxidant enzymes by glyceollins is considered a potential protective mechanism, particularly against chemically induced carcinogenesis and oxidative stress-related conditions. cambridge.orgcambridge.orgencyclopedia.pub This effect is mainly associated with the role of these enzymes in enhancing the hydrophilicity of exogenous carcinogens, facilitating their excretion. encyclopedia.pubnih.gov

Production of Reactive Oxygen Species at High Concentrations

While glyceollins have demonstrated antioxidant properties, studies also indicate that at high concentrations, they can stimulate the production of reactive oxygen species (ROS). encyclopedia.pubnih.govresearchgate.netnih.govresearchgate.net This ROS generation at elevated doses appears to be linked to the apoptotic activity of glyceollins observed in certain cell types. encyclopedia.pubnih.govresearchgate.netnih.gov

Structure Activity Relationship Sar Studies of Glyceollin and Its Derivatives

Isomeric Contributions to Biological Activity (Glyceollin I, II, III)

This compound is typically isolated as a mixture of three primary isomers: this compound I, II, and III. nih.gov While these isomers share a common pterocarpan (B192222) core structure, they differ in the placement of a cyclized dimethylallyl (prenyl) group. This seemingly minor structural variation leads to significant differences in their biological profiles, particularly in their interaction with estrogen receptors (ER).

Research has consistently identified This compound I as the most biologically potent of the three isomers, especially in its role as an antiestrogenic agent. nih.govnih.gov Studies comparing the isomers have shown that this compound I has the highest binding affinity for estrogen receptor alpha (ERα), the primary receptor implicated in hormone-dependent breast cancers. nih.gov This superior binding affinity allows it to more effectively antagonize the actions of estrogen.

In contrast, this compound II and III exhibit weaker interactions with ERα and, consequently, have diminished antiestrogenic activity compared to this compound I. nih.govnih.gov The differential activity is attributed to the way each isomer fits into the ligand-binding pocket of the estrogen receptor. The specific positioning of the prenyl group in this compound I is critical for establishing a stable, antagonistic conformation within the receptor, a feature less pronounced in isomers II and III. nih.gov

Table 1: Comparative Antiestrogenic Activity of this compound Isomers

| Isomer | Relative Binding Affinity for ERα | Potency as ER Antagonist | Key Structural Feature |

|---|---|---|---|

| This compound I | Highest | Most Potent | Prenyl group at position 4 |

| This compound II | Lower | Less Potent | Prenyl group at position 2 |

| This compound III | Lower | Less Potent | Prenyl group at position 2 |

Functional Group Analysis and Bioactivity Correlation

The biological activity of this compound is not only determined by its isomeric form but also by the specific functional groups within its molecular architecture. The key functional moieties include the pterocarpan skeleton, hydroxyl groups, and the characteristic dimethylallyl (prenyl) group.

The prenyl group is widely considered essential for this compound's potent antiestrogenic effects. researchgate.net Prenylation, the attachment of this group, enhances the lipophilicity of the molecule, which can improve its ability to interact with cellular membranes and bind to intracellular targets like the estrogen receptor. nih.gov The position of this group, as highlighted in the isomeric differences, is a critical determinant of the molecule's ability to adopt the correct orientation for effective receptor antagonism. nih.gov

The hydroxyl groups on the this compound molecule also play a role in its interaction with biological targets. These polar groups can form hydrogen bonds with amino acid residues within the binding pocket of receptors, contributing to the stability of the ligand-receptor complex. The specific arrangement of these hydroxyls on the pterocarpan structure is crucial for receptor recognition and binding affinity.

Furthermore, the rigid pterocarpan ring system provides the foundational scaffold that correctly orients these functional groups in three-dimensional space. This rigid structure limits conformational flexibility, ensuring that the molecule presents an optimal shape for interacting with its biological targets, most notably the estrogen receptor.

Impact of Stereochemistry on Molecular Interactions